N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-methylfurfural with an appropriate amine to form the intermediate Schiff base. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The indole moiety is known to interact with various biological targets, including kinases and G-protein-coupled receptors, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Triazine Derivatives: Compounds like melamine and cyanuric acid.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Uniqueness
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of three distinct heterocyclic systems, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14N6O |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C16H14N6O/c1-9-7-8-13(23-9)10(2)19-21-16-18-15-14(20-22-16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3,(H2,17,18,21,22) |
InChI Key |
YOMZPGUGBDWVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C |
Origin of Product |
United States |
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